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Compound of Interest

Compound Name: Mycestericin G

Cat. No.: B15595787

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Mycestericin G, a potent
immunosuppressive agent isolated from the fungus Mycelia sterilia (ATCC 20349).[1][2] As a
member of the sphingosine-like family of fungal metabolites, Mycestericin G presents a
complex and stereochemically rich structure, making it a subject of significant interest in
synthetic chemistry and pharmacology.[3] This guide details its precise chemical structure,
absolute stereochemistry, relevant physicochemical and spectroscopic data, and key
experimental protocols for its synthesis and stereochemical determination.

Chemical Structure and Physicochemical Properties

Mycestericin G is a C20 long-chain amino acid characterized by multiple hydroxyl groups and
a quaternary a-carbon. It is structurally defined as the dihydro-derivative of Mycestericin E.[1]
The systematic IUPAC name for Mycestericin G is (2S,3S,4S,14R)-2-amino-3,4,14-trihydroxy-
2-(hydroxymethyl)icosanoic acid.

The fundamental properties of Mycestericin G are summarized in the table below.
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Property Value Reference
Molecular Formula C21H43NOe [4]
Molecular Weight 405.57 g/mol [4]
Appearance White Solid [5][6]
Optical Rotation ([a]D2°) +12.3 (c 0.1, MeOH) [51[6]
Source Organism Mycelia sterilia ATCC 20349 [1][2]

Table 1: Physicochemical Properties of Mycestericin G.

Stereochemistry

The biological activity of Mycestericin G is intrinsically linked to its complex stereochemistry.
The molecule possesses four stereogenic centers at positions C2, C3, C4, and C14. The
established absolute configuration for each of these centers is critical for its interaction with
biological targets.

The absolute configurations are:
e C2:S
e C3:S
e C4:S

Cl4:R

The spatial arrangement of these stereocenters is a key focus of synthetic efforts and is crucial
for its immunosuppressive function.
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A logical diagram illustrating the four stereocenters of Mycestericin G.

Spectroscopic Data

The structural elucidation and confirmation of synthetic Mycestericin G rely on various
spectroscopic techniques. The following table summarizes key data obtained for the
hydrochloride salt of synthetic Mycestericin G.
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Technique

Data

Reference

1H NMR

o (ppm) in CD30D, 400 MHz:

3.90 (d, J=12.4 Hz, 1H), 3.76
(d, J=12.4 Hz, 1H), 3.65 (m,
1H), 3.40 (m, 1H), 1.75-1.15
(m, 32H), 0.90 (t, J=6.8 Hz,
3H).

[5](6]

13C NMR

3 (ppm) in CDs0OD, 100 MHz:

1725, 75.3,72.0, 71.1, 69.8,
62.1, 38.0, 34.0, 33.1, 30.8-
30.5 (multiple peaks), 26.9,
26.8, 23.8, 14.5.

[5][6]

HRMS (ESI)

Calculated for C21H44NOe
[M+H]*: 406.3163. Found:
406.3168.

[5]L6]

Table 2: Key Spectroscopic and Mass Spectrometry Data for Mycestericin G HCI.

Experimental Protocols

The complex structure of Mycestericin G requires sophisticated methods for both its

stereochemical assignment and total synthesis.

Protocol 1: Determination of Absolute Configuration via
Modified Mosher's Method

The absolute configuration of the C14 hydroxyl group was originally determined using the

modified Mosher's method, a reliable NMR-based technique.[1][7]

Methodology:

 Esterification: The secondary alcohol at C14 of Mycestericin G (or a suitable derivative) is

esterified in two separate reactions with the acid chlorides of (R)- and (S)-a-methoxy-a-

trifluoromethylphenylacetic acid (MTPA-CI). This creates a pair of diastereomeric MTPA

esters.
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 NMR Analysis: H NMR spectra are acquired for both the (R)-MTPA and (S)-MTPA esters.

e Chemical Shift Comparison: The chemical shifts (&) of protons on both sides of the newly
formed ester linkage are compared between the two diastereomers. The difference in
chemical shifts (Ad = dS - dR) is calculated for each corresponding proton.

o Configuration Assignment: According to the Mosher model, protons that lie on the same side
as the phenyl group of the MTPA moiety in the most stable conformation will be shielded
(shifted upfield), while those on the same side as the CFs group will be deshielded (shifted
downfield). A consistent pattern of positive and negative Ad values for protons on either side
of the C14 stereocenter allows for the unambiguous assignment of its absolute configuration
as R.[1][8]
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Workflow for determining C14 stereochemistry using Mosher's method.
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Protocol 2: Stereoselective Total Synthesis

Recent total syntheses have provided access to Mycestericin G for further study. A key
challenge is the stereoselective construction of the a-quaternary amino acid core (C2). One
efficient modern approach involves a highly stereoselective nitroso-ene cyclization.[5][6]

Key Step: Nitroso-Ene Cyclization

o Precursor Synthesis: A Morita-Baylis-Hillman (MBH) adduct is prepared, which serves as the
precursor for the key cyclization step. This precursor contains the necessary alkene and a
hydroxylamino group.

o Oxidation and Cyclization: The hydroxylamino group is oxidized in situ to a nitroso species.
This transient, electrophilic nitroso group immediately undergoes an intramolecular ene
reaction with the strategically placed alkene.

o Stereocenter Formation: This cyclization step proceeds with high diastereoselectivity,
establishing the crucial Na-quaternary stereogenic center at C2 with the correct (S)
configuration. The stereochemical outcome is rationalized by a transition state that minimizes
steric hindrance.[5]

o Elaboration: Following the successful cyclization, the cyclic intermediate is opened, and the
remainder of the carbon skeleton is installed using standard methodologies such as Julia
olefination to build the long aliphatic chain.[5][6]

Proposed Mechanism of Immunosuppressive Action

Mycestericin G is a structural analog of sphingosine, the backbone of sphingolipids. Its
immunosuppressive activity is believed to be similar to that of other well-known sphingosine-
like drugs such as FTY720 (Fingolimod) and Myriocin. The proposed mechanism involves the
modulation of sphingosine-1-phosphate (S1P) receptors.

Signaling Pathway:

e Phosphorylation: In vivo, Mycestericin G is likely phosphorylated by sphingosine kinases to
form Mycestericin G-phosphate.
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S1P Receptor Modulation: This phosphorylated form acts as a potent agonist at S1P
receptors (primarily S1P1), which are crucial for regulating lymphocyte trafficking.

Receptor Internalization: Chronic activation of the S1P1 receptor by the drug leads to its
internalization and degradation, effectively making the lymphocytes insensitive to the
endogenous S1P gradient.

Lymphocyte Sequestration: The S1P gradient is required for lymphocytes to exit secondary
lymphoid organs (lymph nodes, spleen). By functionally antagonizing the receptor,
Mycestericin G traps lymphocytes, preventing their egress into the circulation.

Immunosuppression: This sequestration of lymphocytes prevents them from reaching sites of
inflammation or allografts, resulting in potent immunosuppression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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